molecular formula C8H7ClO2 B13611618 (E)-4-(5-chlorofuran-2-yl)but-3-en-2-one

(E)-4-(5-chlorofuran-2-yl)but-3-en-2-one

Cat. No.: B13611618
M. Wt: 170.59 g/mol
InChI Key: CSZQBJURAOKDPM-NSCUHMNNSA-N
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Description

(E)-4-(5-Chlorofuran-2-yl)but-3-en-2-one is an α,β-unsaturated ketone featuring a 5-chlorofuran-2-yl substituent. This compound belongs to a class of enones with diverse applications in organic synthesis, materials science, and medicinal chemistry.

Properties

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

IUPAC Name

(E)-4-(5-chlorofuran-2-yl)but-3-en-2-one

InChI

InChI=1S/C8H7ClO2/c1-6(10)2-3-7-4-5-8(9)11-7/h2-5H,1H3/b3-2+

InChI Key

CSZQBJURAOKDPM-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(O1)Cl

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)Cl

Origin of Product

United States

Biological Activity

(E)-4-(5-chlorofuran-2-yl)but-3-en-2-one, a compound featuring a furan ring and an α,β-unsaturated carbonyl system, has garnered attention in recent research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial and cytotoxic activities.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C11_{11}H9_{9}ClO
  • Molecular Weight : 208.64 g/mol
  • Functional Groups : Furan ring, α,β-unsaturated carbonyl

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of (E)-4-(5-chlorofuran-2-yl)but-3-en-2-one against various bacterial strains. The minimal inhibitory concentrations (MICs) were determined using standard methods against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of (E)-4-(5-chlorofuran-2-yl)but-3-en-2-one

Bacterial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus (ATCC 6538)12.5Ceftriaxone6.3
Escherichia coli (ATCC 25922)25Benzylpenicillin18.75
Pseudomonas aeruginosa50--

The compound exhibited significant activity against Staphylococcus aureus , with an MIC of 12.5 µg/mL , which is comparable to the activity of ceftriaxone. Against Escherichia coli , it showed moderate activity with an MIC of 25 µg/mL . Notably, it was less effective against Pseudomonas aeruginosa , indicating a selective spectrum of antimicrobial action.

Cytotoxic Activity

Cytotoxicity assays were performed using the Artemia salina model to evaluate the safety profile of the compound. The results indicated varying levels of cytotoxicity.

Table 2: Cytotoxic Activity of (E)-4-(5-chlorofuran-2-yl)but-3-en-2-one

Test OrganismLC50_{50} (µg/mL)
Artemia salina100

The LC50_{50} value for Artemia salina was determined to be 100 µg/mL , suggesting that while the compound has promising antimicrobial properties, its cytotoxic effects need careful consideration in therapeutic contexts.

The mechanism by which (E)-4-(5-chlorofuran-2-yl)but-3-en-2-one exerts its biological activity may involve interference with bacterial cell wall synthesis or disruption of membrane integrity. Molecular docking studies have suggested that the compound binds effectively to bacterial targets, enhancing its antimicrobial efficacy.

Case Studies and Research Findings

Several case studies have investigated the biological effects of compounds similar to (E)-4-(5-chlorofuran-2-yl)but-3-en-2-one. For instance, a study on related furan derivatives demonstrated significant antibacterial activity and outlined structure–activity relationships that could inform future modifications of this compound for enhanced efficacy.

Notable Findings from Related Research

  • Antibacterial Efficacy : Compounds with electron-donating groups exhibited higher antibacterial activity compared to those with electron-withdrawing groups.
  • Synergistic Effects : Combinations with other antibiotics showed enhanced effects against resistant strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table compares (E)-4-(5-chlorofuran-2-yl)but-3-en-2-one with key analogs based on substituent type and position:

Compound Name Substituent Key Features Reference Source
(E)-4-(Furan-2-yl)but-3-en-2-one (A11) Furan-2-yl Lacks chlorine; simpler furan derivative. Used in cytotoxicity studies.
(E)-4-(4-Chlorophenyl)but-3-en-2-one (A7) 4-Chlorophenyl Chlorine on phenyl ring; enhances lipophilicity and electronic withdrawal.
(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one 3-Phenylisoxazol-5-yl Isoxazole ring; synthesized via oxidative ring-opening and isomerization.
(E)-4-(4-Nitrophenyl)but-3-en-2-one 4-Nitrophenyl Strong electron-withdrawing nitro group; UV-Vis λmax at 323 nm.
(E)-4-Phenylbut-3-en-2-one Phenyl Baseline phenyl analog; used in toxicity databases.

Key Observations :

  • The 5-chloro substitution on the furan ring introduces both steric and electronic effects.
  • The chloro substituent’s electron-withdrawing nature may shift UV-Vis absorption maxima compared to non-chlorinated analogs, similar to how nitro and dimethylamino groups influence λmax in phenyl derivatives .

Spectroscopic Properties

UV-Vis Absorption:
  • Analog: (E)-4-(4-Nitrophenyl)but-3-en-2-one exhibits λmax at 323 nm due to the nitro group’s strong electron-withdrawing effect, while (E)-4-(4-dimethylaminophenyl)but-3-en-2-one shows λmax at 375 nm owing to electron donation .
  • Inference: The 5-chlorofuran substituent in the target compound may cause a moderate red or blue shift in λmax compared to non-chlorinated furan analogs (e.g., A11), depending on conjugation effects.
NMR and IR Data:
  • Analog : (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one was characterized via 1D/2D NMR, with distinct signals for the isoxazole ring protons and carbonyl group .
  • Analog: A thiophene-based enone (5-ethylthiofuran-2(5H)-one derivative) showed IR peaks at 1740 cm<sup>-1</sup> (C=O) and 1630 cm<sup>-1</sup> (C=C), with <sup>1</sup>H NMR signals for aromatic protons between 7.24–7.64 ppm .
  • Inference : The target compound’s 5-chlorofuran moiety would likely exhibit downfield-shifted aromatic protons in <sup>1</sup>H NMR due to chlorine’s electronegativity, alongside characteristic C=O and C=C IR peaks.

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